

Comparative Efficacy of Inpyrfluxam and Azoxystrobin: A Technical Guide

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Compound of Interest

Compound Name: *Inpyrfluxam*

Cat. No.: *B6594776*

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This guide provides a comprehensive comparison of the fungicides **Inpyrfluxam** and Azoxystrobin, intended for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative efficacy against key fungal pathogens supported by experimental data, and the methodologies employed in these evaluations.

Introduction and Overview

In the realm of agricultural and horticultural disease management, the development and application of effective fungicides are paramount. This guide focuses on two significant active ingredients: **Inpyrfluxam**, a newer succinate dehydrogenase inhibitor (SDHI), and Azoxystrobin, a widely used quinone outside inhibitor (QoI). Understanding their comparative efficacy and mechanisms is crucial for optimizing disease control strategies and managing fungicide resistance.

Inpyrfluxam is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class and is classified under FRAC (Fungicide Resistance Action Committee) Group 7.[1] It exhibits both protective and curative activity against a range of fungal pathogens.

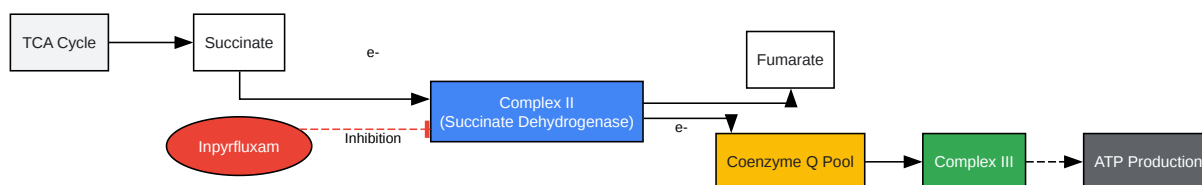
Azoxystrobin, a member of the strobilurin class, is a broad-spectrum, systemic fungicide categorized under FRAC Group 11.[2][3] It is known for its protective, curative, eradicator, and translaminar properties.[4]

Mechanism of Action

Both **Inpyrfluxam** and Azoxystrobin disrupt the fungal mitochondrial electron transport chain, a critical pathway for cellular energy (ATP) production. However, they target different complexes within this chain.

Inpyrfluxam: Succinate Dehydrogenase Inhibition (SDHI)

Inpyrfluxam acts as a succinate dehydrogenase inhibitor (SDHI).[5][6] It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1] By binding to this complex, **Inpyrfluxam** blocks the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] This inhibition halts ATP production, leading to the cessation of fungal growth and eventual cell death.[6]

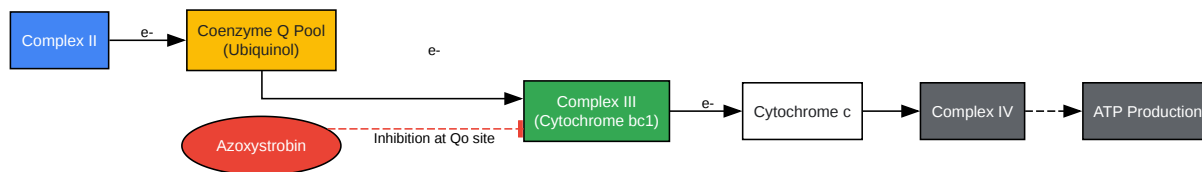


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Inpyrfluxam's inhibitory action on Complex II.

Azoxystrobin: Quinone outside Inhibition (QoI)

Azoxystrobin is a Quinone outside Inhibitor (QoI) that targets Complex III (cytochrome bc₁ complex) of the mitochondrial respiratory chain.[2][7][8] It binds to the Q_o site of cytochrome b, thereby blocking electron transfer from ubiquinol to cytochrome c.[2][7] This disruption of the electron flow prevents the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] The blockage ultimately leads to a lack of cellular energy and fungal death.



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Azoxystrobin's inhibitory action on Complex III.

Comparative Efficacy Data

Direct, side-by-side comparative efficacy data for **Inpyrfluxam** and Azoxystrobin across a wide range of pathogens from a single comprehensive study is limited in the public domain. The following tables summarize available data from various sources, highlighting their performance against specific fungal diseases.

In Vitro Efficacy

The following table presents the half-maximal effective concentration (EC₅₀) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth in laboratory assays. Lower EC₅₀ values indicate higher efficacy.

Pathogen	Fungicide	EC ₅₀ (µg/mL)	Reference
Alternaria alternata	Azoxystrobin	1.86	[4]
Rhizoctonia solani	Azoxystrobin	0.03 - 0.3 (most isolates)	[9]

Note: Specific EC₅₀ values for **Inpyrfluxam** against these pathogens were not available in the reviewed literature.

Field and Greenhouse Efficacy

The following tables summarize the percentage of disease control or reduction in disease severity observed in field or greenhouse trials.

Table 1: Efficacy against Rice Sheath Blight (*Rhizoctonia solani*)

Treatment	Disease Incidence Reduction (%)	Reference
Inpyrfluxam	43	[10]
Azoxystrobin	38	[10]
Untreated Control	0	[10]

Data from registrant-submitted experimental trials indicate that **Inpyrfluxam** reduced sheath blight incidence from 68% in the untreated control to 25%, while Azoxystrobin reduced it to 30%. There was no significant difference in disease control between these fungicides in this study.[\[10\]](#)

Table 2: Efficacy against Apple Scab (*Venturia inaequalis*)

Treatment	Disease Severity Reduction (%)	Reference
Inpyrfluxam	9	[11]
Untreated Control	0	[11]

In a study comparing curative effects, **Inpyrfluxam** was noted as being particularly effective against apple scab.[\[11\]](#) Another study showed **Inpyrfluxam** reduced apple scab severity from 11% in the untreated control to 2%.

Table 3: Efficacy against Soybean Rust (*Phakopsora pachyrhizi*)

Treatment	Disease Severity	Reference
Inpyrfluxam + Tebuconazole	Lower	[5]
Benzovindiflupyr + Azoxystrobin	Higher	[5]

A study on Asian soybean rust control showed that a mixture of **Inpyrfluxam** and Tebuconazole resulted in lower disease severity compared to a mixture of Benzovindiflupyr and Azoxystrobin.

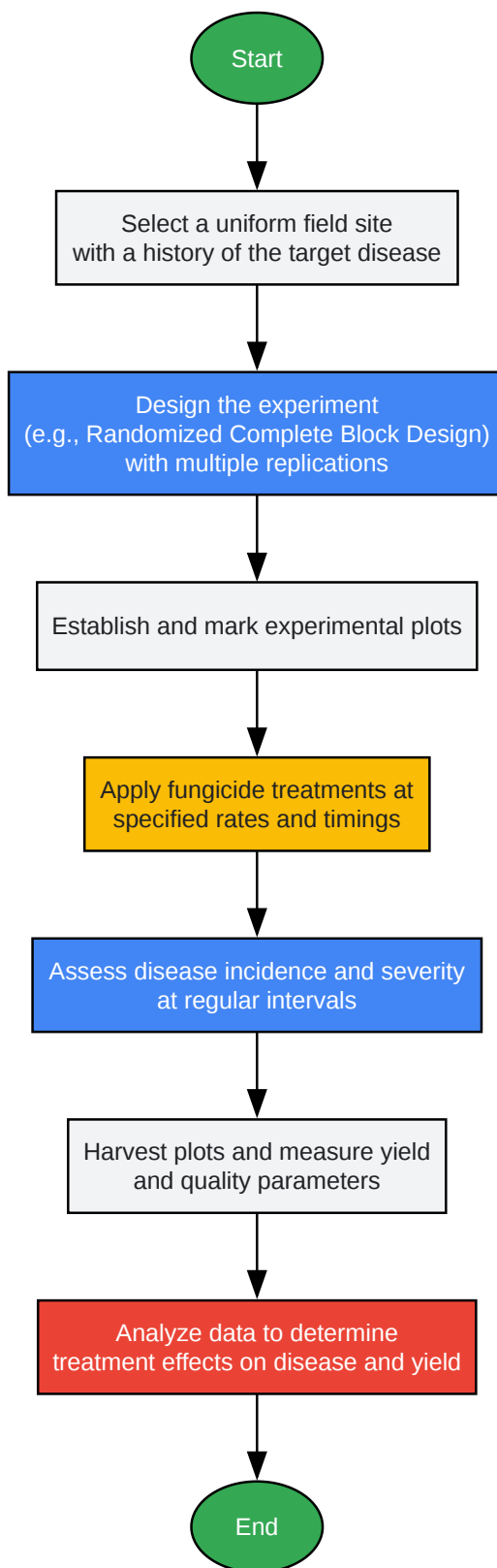
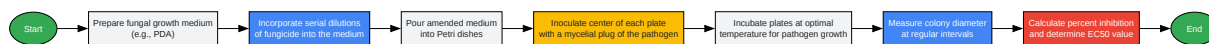
[\[5\]](#)

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the evaluation of fungicide efficacy.

In Vitro Bioassay: Mycelial Growth Inhibition

This method is used to determine the direct inhibitory effect of a fungicide on the growth of a target pathogen in a controlled laboratory setting.



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